

Application of GoTaq® Green Master Mix in Routine PCR

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Promega*

Cat. No.: *B15193565*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GoTaq® Green Master Mix is a ready-to-use 2X solution designed to streamline the polymerase chain reaction (PCR) process for routine applications. This premixed solution contains GoTaq® DNA Polymerase, dNTPs, MgCl₂, and reaction buffers at optimal concentrations, reducing setup time and minimizing the risk of contamination.^{[1][2][3]} A key feature of this master mix is the inclusion of two dyes (blue and yellow) and a density agent, which allows for direct loading of the PCR product onto an agarose gel, eliminating the need for a separate loading buffer.^{[1][4]} The blue dye comigrates with 3–5kb DNA fragments, while the yellow dye migrates ahead of primers (<50bp), providing a convenient way to monitor the electrophoresis progress.^[4] This application note provides a detailed protocol for the use of GoTaq® Green Master Mix in routine PCR and presents data on its performance.

Introduction

Polymerase chain reaction (PCR) is a fundamental technique in molecular biology for the amplification of specific DNA segments. The efficiency and reliability of PCR are paramount for downstream applications such as cloning, sequencing, and genotyping. GoTaq® Green Master Mix is a proprietary formulation of Taq DNA polymerase that offers robust amplification comparable to, and in some cases superior to, standard Taq DNA polymerase.^[5] The master mix format simplifies reaction setup to a single pipetting step of adding template DNA and primers.^[4]

The inclusion of loading dyes and a density agent makes it a convenient choice for high-throughput screening and routine checks where direct gel analysis is the immediate next step. [1][4] However, it is important to note that the dyes absorb light in the 225–300nm range, which can interfere with standard A260 DNA quantification, and have excitation peaks at 488nm and 600–700nm, potentially affecting downstream applications involving fluorescence.[1][6]

Performance Data

GoTaq® Green Master Mix demonstrates reliable performance across a range of DNA targets, often showing improved yield and sensitivity compared to standard Taq DNA polymerase. A comparison of amplification performance for seven different DNA targets is summarized below.

Target Gene	Target Size (kb)	Template DNA	Observation
α -1-antitrypsin	0.36	Human Genomic DNA	Better yield with GoTaq® Green Master Mix
IL-1 β	1.1	Mouse Genomic DNA	Better yield with GoTaq® Green Master Mix
β -globin	1.3	Human Genomic DNA	Similar yield to standard Taq
APC	1.8	Human Genomic DNA	Better yield with GoTaq® Green Master Mix
APC	2.4	Human Genomic DNA	Better yield with GoTaq® Green Master Mix
APC	3.1	Human Genomic DNA	Better yield with GoTaq® Green Master Mix
APC	3.9	Human Genomic DNA	Better yield with GoTaq® Green Master Mix

Table 1: Comparison of amplification yield between GoTaq® Green Master Mix and standard Taq DNA Polymerase for various targets. Data compiled from qualitative gel analysis presented in **Promega** literature.[\[1\]](#)

Experimental Protocols

Routine PCR Protocol

This protocol is for setting up a standard 50 µL PCR reaction. The reaction can be scaled down to 25 µL or up to 100 µL as needed by adjusting the component volumes proportionally.[\[1\]](#)[\[6\]](#)

1. Materials:

- GoTaq® Green Master Mix, 2X
- Upstream Primer (10 µM)
- Downstream Primer (10 µM)
- DNA Template (<250 ng)
- Nuclease-Free Water

2. Reaction Setup:

Assemble the following reaction components on ice:

Component	Volume for 50 µL reaction	Final Concentration
GoTaq® Green Master Mix, 2X	25 µL	1X
Upstream Primer, 10 µM	0.5–5.0 µL	0.1–1.0 µM
Downstream Primer, 10 µM	0.5–5.0 µL	0.1–1.0 µM
DNA Template	1–5 µL	<250 ng
Nuclease-Free Water	to 50 µL	-

3. Thermal Cycling:

Program the thermal cycler with the following standard parameters. Optimal temperatures and times may vary depending on the primers and template DNA.

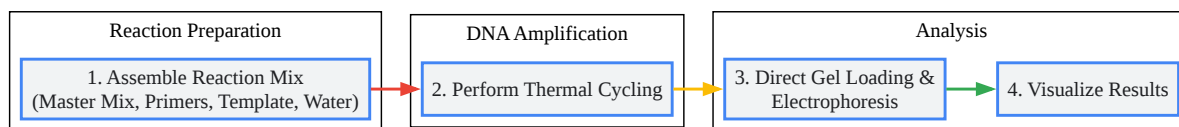
Step	Temperature	Time	Cycles
Initial Denaturation	95°C	2 minutes	1
Denaturation	95°C	30 seconds to 1 minute	25-30
Annealing	50-65°C	30 seconds to 1 minute	
Extension	72°C	1 minute per kb	
Final Extension	72°C	5 minutes	1
Hold	4°C	Indefinite	1

4. Post-PCR Analysis:

Following amplification, the PCR product can be directly loaded onto an agarose gel for electrophoresis. There is no need to add a separate loading buffer.

Experimental Workflow

The workflow for a routine PCR experiment using GoTaq® Green Master Mix is streamlined for efficiency.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. promega.com [promega.com]
- 2. biotools.eu [biotools.eu]
- 3. GoTaq® Green Master Mix Protocol [promega.sg]
- 4. biocompare.com [biocompare.com]
- 5. GoTaq® Master Mixes [worldwide.promega.com]
- 6. promega.com [promega.com]
- To cite this document: BenchChem. [Application of GoTaq® Green Master Mix in Routine PCR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193565#application-of-gotaq-green-master-mix-in-routine-pcr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com